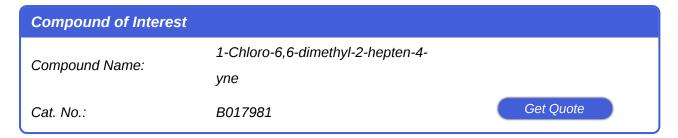


# 1-Chloro-6,6-dimethyl-2-hepten-4-yne chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth technical guide on the chemical properties, synthesis, and biological significance of **1-Chloro-6,6-dimethyl-2-hepten-4-yne**.

## Introduction

**1-Chloro-6,6-dimethyl-2-hepten-4-yne** is a chloro-substituted alkenyne, a class of organic compounds also known as haloalkynes.[1] Its chemical structure is characterized by a sevencarbon chain containing both a double bond and a triple bond, with a chlorine atom and a bulky tert-butyl group at opposite ends of the reactive enyne system.[1] This compound is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Terbinafine.[1][2] Terbinafine is a widely used allylamine antifungal agent for treating superficial fungal infections of the skin, scalp, and nails.[2][3] The biological activity of this precursor is directly related to the mechanism of the final drug, which involves the disruption of fungal cell membrane synthesis.[1][4]

## **Chemical and Physical Properties**

**1-Chloro-6,6-dimethyl-2-hepten-4-yne** is typically a colorless to pale yellow oily liquid.[3] It exists as a mixture of (E) and (Z) isomers, though specific synthetic methods have been developed to produce the (E)-isomer with high stereoselectivity.[1][4] The presence of the electrophilic chlorine atom enhances its reactivity in nucleophilic substitution reactions.[1]



Property	Value
Molecular Formula	C <sub>9</sub> H <sub>13</sub> Cl
Molecular Weight	156.65 g/mol
CAS Number	126764-17-8 (isomer mixture)
287471-30-1 ((E)-isomer)	
Appearance	Colorless to Pale Yellow Oily Matter
Boiling Point	207.5 ± 23.0 °C at 760 mmHg
Density	0.946 ± 0.06 g/cm <sup>3</sup>
Refractive Index	1.475 - 1.485
Solubility	Soluble in Chloroform; Slightly soluble in Ethyl Acetate, Hexanes, Methanol
Storage	Store at 2-8°C under an inert atmosphere

(Data sourced from[1][3][5])

## **Experimental Protocols**

Several synthetic routes for **1-Chloro-6,6-dimethyl-2-hepten-4-yne** have been developed, focusing on yield, purity, and stereoselectivity. Below are detailed methodologies for key synthesis experiments.

## **Protocol 1: Boron Trichloride Mediated Chlorination**

This method describes the conversion of the corresponding enyne alcohol to the desired chloride with high stereoselectivity.[4]

#### Materials:

- (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne (Compound 1)
- n-Hexane



- Boron trichloride (1 M solution in hexane)
- Water
- 20% Sodium Chloride (NaCl) solution
- Magnesium Sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve 53 g (0.38 mol) of Compound 1 in 2800 mL of n-hexane in a suitable reaction vessel.
- Cool the mixture to a temperature of 10-15°C.
- Slowly add 480 mL (0.48 mol) of a 1 M boron trichloride solution in hexane to the mixture over a 10-minute period, maintaining the temperature between 15-20°C.
- After the addition is complete, stir the mixture at 20°C for 10 minutes.
- Quench the reaction by adding 1000 mL of water and stir vigorously for another 10 minutes.
- Separate the organic phase.
- Wash the organic phase with a 20% NaCl solution.
- Dry the organic phase over anhydrous MgSO<sub>4</sub>.
- Evaporate the solvent under reduced pressure to yield the title compound (57.1 g, 95% yield) in a 9:1 E:Z isomeric ratio.[4]

## **Protocol 2: One-Step Sonogashira Coupling**

This patented process synthesizes the target compound directly from commercially available starting materials.[6]

#### Materials:

Trans-1,3-dichloropropene



- Tert-butylacetylene
- Tetrahydrofuran (THF)
- Tri-n-pentylamine (or other aliphatic tertiary amine)
- Bis(triphenylphosphine)palladium(II) dichloride (or similar palladium catalyst)
- Cuprous iodide (Cul)
- Dilute ammonia water (8-12%)
- · Petroleum ether

#### Procedure:

- In a reaction flask, charge 222 g of trans-1,3-dichloropropene, 180 g of THF, and 568 g of trin-pentylamine.
- Initiate stirring and add 4.1 g of bis(triethylphosphine)palladium(II) chloride and 1.92 g of cuprous iodide as catalysts.[6]
- Add 164 g of tert-butylacetylene dropwise, controlling the rate of addition to maintain a reaction temperature of 40°C.
- After the addition is complete, continue the reaction at this temperature for 50 hours.
- Upon completion, cool the reaction mixture and add petroleum ether.
- Wash the mixture three times with 8-12% dilute ammonia water.
- Dry the organic phase, filter, and evaporate the petroleum ether under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation, collecting the fraction at 70-80°C at 15 mmHg to obtain the pure (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (270 g, 86.2% yield).[6]

## **Mechanism of Action in Antifungal Drug Synthesis**

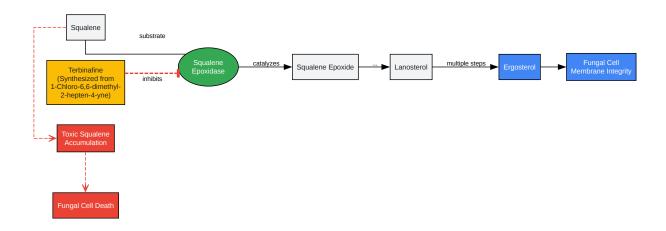


**1-Chloro-6,6-dimethyl-2-hepten-4-yne**'s significance lies in its role as a precursor to Terbinafine. The ultimate drug's mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and function.

By inhibiting squalene epoxidase, the conversion of squalene to squalene epoxide is blocked. This disruption leads to two critical consequences for the fungal cell:

- A deficiency in ergosterol, which compromises the structure and function of the cell membrane.[4]
- A toxic intracellular accumulation of squalene.[1][7]

This dual effect ultimately leads to fungal cell death.[1][4]



Click to download full resolution via product page

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Terbinafine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 | Benchchem [benchchem.com]
- 2. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 [chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. 1-Chloro-6,6-dimethyl-2-hepten-4-yne: Uses; Preparation\_Chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CN101624328B Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne Google Patents [patents.google.com]
- 7. 1-CHLORO-6,6-DIMETHYL-2-HEPTEN-4-YNE | 287471-30-1 [chemicalbook.com]
- To cite this document: BenchChem. [1-Chloro-6,6-dimethyl-2-hepten-4-yne chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017981#1-chloro-6-6-dimethyl-2-hepten-4-yne-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com